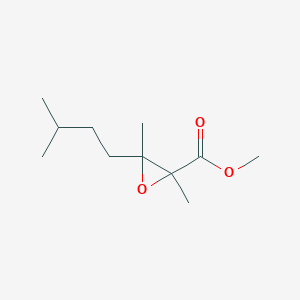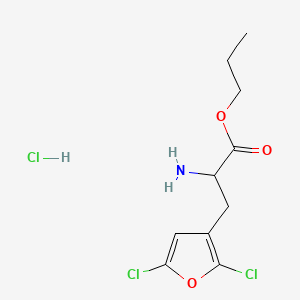
4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol is an organic compound characterized by a phenol group attached to a pyrazole ring substituted with three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the three methyl groups at positions 3, 4, and 5.
Coupling with Phenol: The final step involves coupling the methylated pyrazole with phenol. This can be achieved through a nucleophilic aromatic substitution reaction, where the phenol acts as a nucleophile attacking the electrophilic carbon of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric and sulfuric acids, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding due to its phenolic and pyrazole functionalities.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Pyrazol-1-yl)phenol: Lacks the methyl groups, resulting in different chemical properties and reactivity.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol: Contains fewer methyl groups, affecting its steric and electronic properties.
4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)aniline: Substitutes the phenol group with an aniline group, altering its reactivity and applications.
Uniqueness
4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its steric and electronic properties
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
4-(3,4,5-trimethylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C12H14N2O/c1-8-9(2)13-14(10(8)3)11-4-6-12(15)7-5-11/h4-7,15H,1-3H3 |
InChI-Schlüssel |
GQVVIIIMQDILBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1C)C2=CC=C(C=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575620.png)
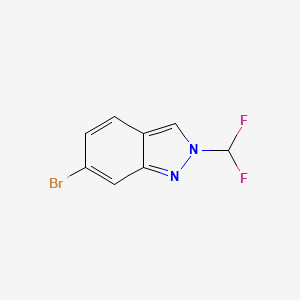
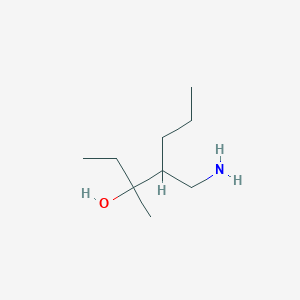
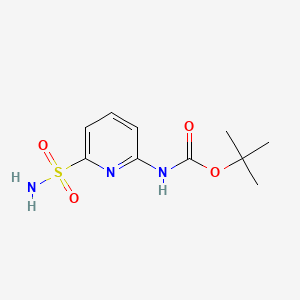
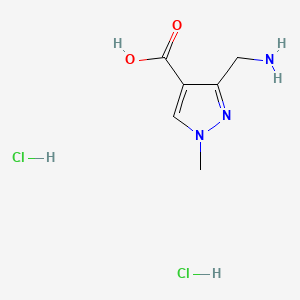
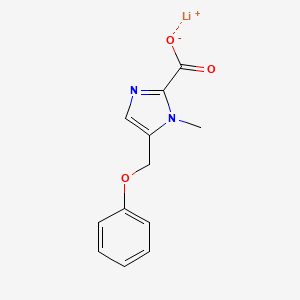
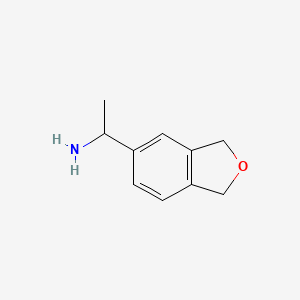

![(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)
![methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid](/img/structure/B13575668.png)
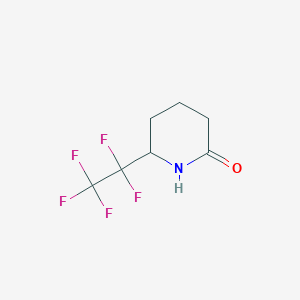
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine](/img/structure/B13575675.png)
